molecular formula C12H15BrO2 B8414731 (4-Bromo-phenyl)-(tetrahydro-pyran-4-yl)-methanol

(4-Bromo-phenyl)-(tetrahydro-pyran-4-yl)-methanol

Cat. No.: B8414731
M. Wt: 271.15 g/mol
InChI Key: HSOBJODUKNRPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-phenyl)-(tetrahydro-pyran-4-yl)-methanol is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

(4-bromophenyl)-(oxan-4-yl)methanol

InChI

InChI=1S/C12H15BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2

InChI Key

HSOBJODUKNRPLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-iodobenzene (31.1 g, 110 mmol) in THF (300 ml) (under argon atmosphere) was added isopropylmagnesium chloride (2M in THF) (60 ml, 120 mol) during 10 min at −25° C. The solution was stirred for 1 h at −20° C. and then warmed up to 0° C. and tetrahydro-pyran-4-carbaldehyde (10.98 ml, 100 mmol) was added dropwise over 10 min at 0-7° C. The reaction mixture was quenched with 1M NH4Cl (500 ml) and extracted with EtOAc (2×). The organic phases were washed with water and brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was crystallized from DCM-diisopropyl ether (1:2) to give the title compound as a white solid (24.32 g, 90 mmol, 90%): HPLC: CtRet=4.43 min; 1H-NMR (400 MHz, DMSO-d6): δ 1.07 (d, 1H), 1.21 (m, 2H), 1.62 (m, 2H), 3.15 (m, 2H), 3.78 (m, 2H), 4.23 (m, 1H), 5.26 (d, 1H), 7.35 (dd, 4H)
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.98 mL
Type
reactant
Reaction Step Two
Yield
90%

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